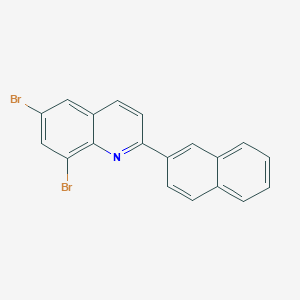

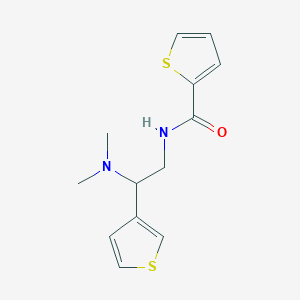

![molecular formula C19H14BrN3O2S B2481366 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide CAS No. 865182-83-8](/img/structure/B2481366.png)

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the desired final product and the starting materials available. It’s important to note that the synthesis of new compounds often requires extensive optimization to achieve high yields and purity .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be complex. The presence of the benzo[d]thiazol-2(3H)-ylidene group indicates a heterocyclic structure, which could have interesting electronic and steric properties. The prop-2-yn-1-yl group suggests the presence of a triple bond, which could also affect the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the acetamido group could participate in reactions involving the nitrogen atom, while the prop-2-yn-1-yl group could undergo reactions typical of alkynes. The bromine atom in the 2-bromobenzamide group could potentially be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the acetamido group could increase its solubility in polar solvents, while the aromatic ring could contribute to its UV/Vis absorption properties .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide, also known as 2-bromo-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its unique structure allows it to interact with cancer cell DNA, potentially leading to apoptosis (programmed cell death) and inhibition of tumor growth .

Neuroprotective Agents

Research indicates that derivatives of this compound may serve as neuroprotective agents. They can inhibit enzymes like monoamine oxidase B (MAO-B), which are involved in neurodegenerative diseases such as Parkinson’s disease. This inhibition can help in reducing oxidative stress and protecting neuronal cells .

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Its structure allows it to disrupt bacterial cell walls and inhibit the growth of various bacterial strains. This makes it a potential candidate for developing new antibiotics, especially against resistant bacterial strains .

Anti-inflammatory Applications

Studies have shown that this compound can modulate inflammatory pathways, making it a potential candidate for anti-inflammatory drugs. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Enzyme Inhibition Studies

The compound is useful in enzyme inhibition studies, particularly for enzymes involved in metabolic pathways. Its ability to bind to enzyme active sites makes it a valuable tool for studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .

Photodynamic Therapy

This compound has potential applications in photodynamic therapy (PDT) for cancer treatment. Its structure allows it to act as a photosensitizer, which, upon activation by light, can produce reactive oxygen species (ROS) that kill cancer cells .

Drug Delivery Systems

The compound can be used in the development of drug delivery systems. Its chemical properties allow it to be conjugated with various drug molecules, enhancing their stability and targeting specific tissues or cells .

Biochemical Probes

Due to its unique chemical structure, this compound can be used as a biochemical probe to study various biological processes. It can help in understanding the interactions between proteins, nucleic acids, and other biomolecules .

These applications highlight the versatility and potential of this compound in scientific research. Each field offers unique insights and opportunities for further exploration and development.

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN3O2S/c1-3-10-23-16-9-8-13(21-12(2)24)11-17(16)26-19(23)22-18(25)14-6-4-5-7-15(14)20/h1,4-9,11H,10H2,2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZHZIBCHBNDHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2481285.png)

![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2481291.png)

![1-[(4-Fluorophenyl)methyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2481292.png)

![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2481294.png)

![5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2481300.png)

![N-[cyano(2,4-difluorophenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2481301.png)

![(Z)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2481303.png)

![Methyl 3-[(2-{[2-({2-[(4-methoxyphenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2481305.png)